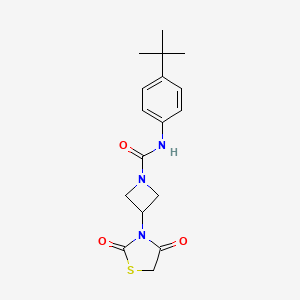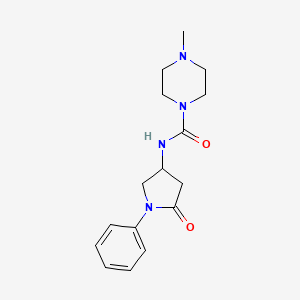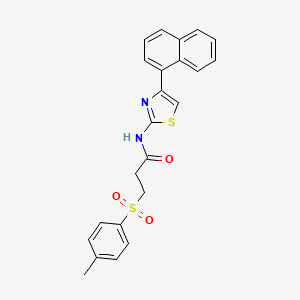
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide, also known as TAT-NBD peptide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Anticancer Potential : A study by Kumar et al. (2009) synthesized functionalized amino acid derivatives related to the compound of interest. They found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, particularly in ovarian and oral cancers. This suggests potential applications in designing new anticancer agents (Kumar et al., 2009).
Synthesis of Dipeptide Derivatives : Research by Schutkowski, Mrestani-Klaus, and Neubert (2009) involved the synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides, including derivatives of N-alkylated amino acids. These derivatives were extended to corresponding dipeptide 4-nitroanilides, demonstrating the versatility of such compounds in peptide synthesis (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Building Blocks for Synthetic Organic Chemistry : Jasch, Höfling, and Heinrich (2012) explored the use of tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry. They highlighted that these compounds can undergo nucleophilic substitutions and radical reactions, making them versatile for various synthetic applications (Jasch, Höfling, & Heinrich, 2012).
Antibiotic and Antibacterial Drugs : A study by Ahmed (2007) focused on the synthesis of new antibiotic and antibacterial drugs using derivatives of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide. This research indicates the potential of these derivatives in developing new treatments for bacterial infections (Ahmed, 2007).
Electrochromic Properties : Hsiao et al. (2013) synthesized electroactive polyamides with pendent carbazole groups, demonstrating the electrochromic properties of these materials. Such compounds could have applications in developing smart materials and electronic devices (Hsiao et al., 2013).
Diuretic Activity : Yar and Ansari (2009) synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and evaluated their in vivo diuretic activity. This suggests potential applications in developing new diuretic drugs (Yar & Ansari, 2009).
Antimicrobial Agents : Research by Incerti et al. (2017) synthesized N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides and evaluated them for antimicrobial activity. The compounds exhibited potent antimicrobial effects, indicating their potential as new antimicrobial agents (Incerti et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-17(2,3)11-4-6-12(7-5-11)18-15(22)19-8-13(9-19)20-14(21)10-24-16(20)23/h4-7,13H,8-10H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPHXGBQMBODBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)




![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2411210.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2411212.png)

